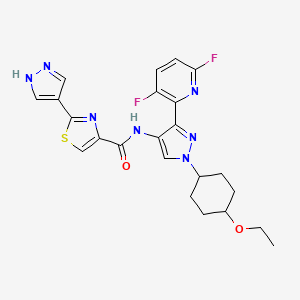

Irak4-IN-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H23F2N7O2S |

|---|---|

Molecular Weight |

499.5 g/mol |

IUPAC Name |

N-[3-(3,6-difluoro-2-pyridinyl)-1-(4-ethoxycyclohexyl)pyrazol-4-yl]-2-(1H-pyrazol-4-yl)-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C23H23F2N7O2S/c1-2-34-15-5-3-14(4-6-15)32-11-17(21(31-32)20-16(24)7-8-19(25)30-20)28-22(33)18-12-35-23(29-18)13-9-26-27-10-13/h7-12,14-15H,2-6H2,1H3,(H,26,27)(H,28,33) |

InChI Key |

WCFCQFGVNHHQKA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CCC(CC1)N2C=C(C(=N2)C3=C(C=CC(=N3)F)F)NC(=O)C4=CSC(=N4)C5=CNN=C5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of IRAK4 Inhibition in Innate Immunity

Disclaimer: This guide details the mechanism of action of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibition in innate immunity. While the query specified "IRAK4-IN-8," a thorough review of publicly available scientific literature and databases did not yield specific experimental data or detailed protocols for this particular compound. Therefore, this document utilizes data and methodologies from studies of other well-characterized, potent, and selective IRAK4 inhibitors to illustrate the core principles of IRAK4's role and the effects of its inhibition. The inhibitor "this compound" (also listed as VI-177) is available from commercial vendors but appears to be primarily a research chemical without extensive characterization in peer-reviewed publications.[1][2][3][4][5] A patent application lists a compound designated VI-177, but does not provide in-depth biological data.[6]

Executive Summary

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways.[7][8] It is an essential component of the downstream signaling cascade initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[9][10] Upon activation, IRAK4 orchestrates a signaling complex leading to the activation of key transcription factors, such as NF-κB and IRF5, which drive the expression of a wide array of pro-inflammatory cytokines and chemokines.[11][12][13] The kinase activity of IRAK4 is indispensable for this inflammatory response, making it a prime therapeutic target for a range of autoimmune diseases and inflammatory conditions.[8][9][14] Small molecule inhibitors targeting the ATP-binding site of IRAK4 have been developed to potently and selectively block its catalytic function, thereby attenuating the inflammatory cascade. This guide provides a detailed overview of the IRAK4 signaling pathway, the mechanism of action of its inhibitors, quantitative data on their effects, and the experimental protocols used for their characterization.

The Role of IRAK4 in Innate Immune Signaling

The innate immune system relies on pattern recognition receptors (PRRs), including TLRs and IL-1Rs, to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). With the exception of TLR3, all TLRs and IL-1Rs utilize the adaptor protein MyD88 to initiate downstream signaling.

Upon ligand binding and receptor dimerization, MyD88 is recruited to the receptor's Toll/Interleukin-1 receptor (TIR) domain. MyD88 then recruits IRAK4, leading to the formation of a higher-order signaling complex known as the Myddosome.[9] Within the Myddosome, IRAK4 becomes activated and in turn phosphorylates IRAK1.[12] This phosphorylation event is a crucial step that allows IRAK1 to subsequently activate TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. TRAF6 activation leads to the activation of downstream kinases, including TGF-β-activated kinase 1 (TAK1), which ultimately results in the activation of the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs). These events culminate in the nuclear translocation of transcription factors like NF-κB and AP-1, and the activation of interferon regulatory factor 5 (IRF5), leading to the transcription of genes encoding inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[11][13]

The kinase activity of IRAK4 is essential for the robust production of these inflammatory mediators.[8][14] Studies using kinase-dead IRAK4 mutant mice have demonstrated a severe impairment in cytokine production in response to TLR and IL-1R stimulation.[15][16]

Signaling Pathway Diagram

Mechanism of Action of IRAK4 Inhibitors

IRAK4 inhibitors are typically small molecules designed to be competitive antagonists of ATP at the kinase's active site. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of IRAK4's substrates, most notably IRAK1. This blockade of IRAK4's catalytic function effectively halts the downstream signaling cascade, leading to a significant reduction in the production of pro-inflammatory cytokines and chemokines.

It is important to note that while the kinase activity of IRAK4 is crucial for inflammatory cytokine production, its scaffolding function in the assembly of the Myddosome complex may be independent of its catalytic activity.[9] Some studies suggest that even with kinase inhibition, the Myddosome can still form.[9] However, without the subsequent phosphorylation events mediated by an active IRAK4, the signal is not propagated.

Quantitative Data on IRAK4 Inhibition

The following tables summarize the in vitro potency and cellular activity of representative, well-characterized IRAK4 inhibitors. This data is provided to illustrate the typical efficacy of such compounds.

Table 1: Biochemical Potency of Representative IRAK4 Inhibitors

| Inhibitor | Target | Assay Type | IC50 / Ki | Reference |

| PF-06650833 | IRAK4 | Biochemical | 0.2 nM (IC50) | [17] |

| ND-2158 | IRAK4 | Biochemical | 1.3 nM (Ki) | |

| ND-2110 | IRAK4 | Biochemical | 7.5 nM (Ki) | |

| Generic IRAK4 Inhibitor | IRAK4 | Biochemical | 27 nM (EC50) | [18] |

Table 2: Cellular Activity of Representative IRAK4 Inhibitors

| Inhibitor | Cell Type | Stimulant | Cytokine Measured | IC50 | Reference |

| PF-06650833 | Human PBMCs | LPS | IL-6 | 2.4 nM | [17] |

| Generic IRAK4 Inhibitor | Human Macrophages | RA Synovial Fluid | IL-6 | 27 nM | [18] |

| Generic IRAK4 Inhibitor | Human Macrophages | RA Synovial Fluid | IL-8 | 26 nM | [18] |

| Generic IRAK4 Inhibitor | Human Macrophages | RA Synovial Fluid | TNF-α | 28 nM | [18] |

| PF-06426779 | Human PBMCs | R848 | - | 12 nM | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of IRAK4 inhibitors.

IRAK4 Kinase Inhibition Assay (Biochemical)

This protocol is based on a generic fluorescence-based kinase assay format.

-

Reagents and Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Fluorescently labeled peptide substrate (e.g., a peptide derived from a known IRAK4 substrate)

-

IRAK4 inhibitor (e.g., this compound) dissolved in DMSO

-

384-well assay plates

-

Plate reader capable of measuring fluorescence polarization or intensity

-

-

Procedure:

-

Prepare a serial dilution of the IRAK4 inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add a fixed concentration of recombinant IRAK4 enzyme to each well of the assay plate.

-

Add the diluted IRAK4 inhibitor to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the fluorescent peptide substrate to each well. The ATP concentration should be at or near the Km for IRAK4.

-

Incubate the reaction for a specific time (e.g., 60-120 minutes) at room temperature, ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the fluorescence polarization or intensity using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular Cytokine Release Assay (Human PBMCs)

This protocol describes the measurement of cytokine inhibition in human peripheral blood mononuclear cells (PBMCs).

-

Reagents and Materials:

-

Human PBMCs isolated from whole blood via Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8).

-

IRAK4 inhibitor (e.g., this compound) dissolved in DMSO.

-

96-well cell culture plates.

-

ELISA or multiplex immunoassay kits for the desired cytokines (e.g., TNF-α, IL-6, IL-1β).

-

Cell viability assay reagent (e.g., CellTiter-Glo).

-

-

Procedure:

-

Seed PBMCs into a 96-well plate at a density of 2 x 10⁵ cells/well in culture medium.

-

Prepare a serial dilution of the IRAK4 inhibitor in culture medium from a DMSO stock.

-

Pre-treat the cells with the diluted inhibitor or DMSO vehicle control for 1 hour at 37°C in a CO₂ incubator.

-

Stimulate the cells by adding the TLR agonist to each well at a pre-determined optimal concentration.

-

Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.

-

After incubation, centrifuge the plates and collect the cell culture supernatants.

-

Measure the concentration of the desired cytokines in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

-

In parallel, assess cell viability in the presence of the inhibitor to rule out cytotoxic effects.

-

Calculate the percent inhibition of cytokine production for each inhibitor concentration and determine the IC50 value.

-

Mandatory Visualizations

Experimental Workflow for IRAK4 Kinase Inhibition Assay

Logical Relationship of IRAK4 Inhibition and Downstream Effects

Conclusion

IRAK4 is a central and non-redundant kinase in innate immune signaling downstream of TLRs and IL-1Rs. Its kinase activity is a critical prerequisite for the production of a broad range of inflammatory mediators. Small molecule inhibitors, by blocking the ATP-binding site of IRAK4, effectively abrogate this signaling cascade, leading to a potent anti-inflammatory effect. While specific, peer-reviewed data on this compound is currently lacking, the information gathered from other well-studied IRAK4 inhibitors provides a clear and detailed picture of the mechanism of action and therapeutic potential of targeting this master kinase in inflammatory and autoimmune diseases. Further research into compounds like this compound will be necessary to fully elucidate their specific properties and potential clinical utility.

References

- 1. This compound | IRAK | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Immunology/Inflammation | DC Chemicals [dcchemicals.com]

- 4. IRAK | DC Chemicals [dcchemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. WO2021026451A1 - Compounds and method for treating cytokine release syndrome - Google Patents [patents.google.com]

- 7. IRAK4 - Wikipedia [en.wikipedia.org]

- 8. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 [frontiersin.org]

- 11. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. IRAK4 kinase activity controls Toll-like receptor-induced inflammation through the transcription factor IRF5 in primary human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical regulator of inflammatory signalling through toll-like receptors 4 and 7/8 in murine and human lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. IRAK4 Activity Controls Immune Responses to Intracellular Bacteria Listeria monocytogenes and Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sygnaturediscovery.com [sygnaturediscovery.com]

- 18. AB0108 IRAK4 INHIBITION SUPPRESSES PROINFLAMMATORY CYTOKINE PRODUCTION FROM HUMAN MACROPHAGES STIMULATED WITH SYNOVIAL FLUID FROM RHEUMATOID ARTHRITIS PATIENTS | Annals of the Rheumatic Diseases [ard.bmj.com]

The Pivotal Role of IRAK4 in Toll-like Receptor Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical serine/threonine kinase in innate immunity. We will explore its multifaceted role in Toll-like receptor (TLR) signaling, detailing its dual functions as a scaffold and a kinase, the assembly of the Myddosome complex, downstream signal propagation, and its emergence as a key therapeutic target for a range of inflammatory and autoimmune diseases.

Introduction to IRAK4 and Toll-like Receptor Signaling

The innate immune system serves as the first line of defense against pathogens, relying on germline-encoded pattern recognition receptors (PRRs) to detect conserved microbial structures known as pathogen-associated molecular patterns (PAMPs).[1][2][3] Toll-like receptors (TLRs) are a primary class of PRRs that play a crucial role in initiating inflammatory responses.[2][4] TLR signaling is broadly divided into two major pathways: MyD88-dependent and MyD88-independent (TRIF-dependent).[5][6][7]

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is the central, indispensable upstream kinase in the MyD88-dependent pathway, which is utilized by all TLRs except TLR3.[8][9][10] Upon ligand binding, TLRs recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4.[4][11] This initiates a signaling cascade that culminates in the activation of key transcription factors like NF-κB and AP-1, driving the expression of pro-inflammatory cytokines and chemokines.[6][9][12] Given its upstream position and critical function, IRAK4 has become a major focus for therapeutic intervention in diseases characterized by dysregulated innate immune signaling.[12][13][14]

The Myddosome: A Supramolecular Signaling Platform

The activation of the MyD88-dependent pathway is orchestrated by the formation of a large, oligomeric signaling complex known as the Myddosome.[11][15] This complex serves as the primary platform for the recruitment and activation of downstream signaling molecules.

-

TLR Activation and MyD88 Recruitment: Upon PAMP recognition, TLRs dimerize, inducing a conformational change in their intracellular Toll/Interleukin-1 Receptor (TIR) domains.[2][16] This new conformation facilitates the recruitment of the adaptor protein MyD88.[16][17]

-

IRAK4 Recruitment: MyD88, via its death domain, recruits IRAK4 to the receptor complex.[8][11][17]

-

Myddosome Assembly: The binding of IRAK4 to MyD88 initiates the assembly of the core Myddosome, a helical structure composed of MyD88, IRAK4, and another kinase, IRAK1 or IRAK2.[8][9][18] This complex acts as the central hub for further signal transduction.[18]

References

- 1. Complete Dependence on IRAK4 Kinase Activity in TLR2, but Not TLR4, Signaling Pathways Underlies Decreased Cytokine Production and Increased Susceptibility to Streptococcus pneumoniae Infection in IRAK4 Kinase-Inactive Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

- 4. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. IRAK4 - Wikipedia [en.wikipedia.org]

- 9. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]

- 10. researchgate.net [researchgate.net]

- 11. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.monash.edu [research.monash.edu]

- 16. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]

IRAK4-IN-8: A Technical Guide to a Selective IRAK4 Kinase Inhibitor for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling cascade.[1][2] It plays a pivotal role in the signal transduction downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), with the exception of TLR3.[1][3] Upon activation, IRAK4 is recruited to the MyD88 adaptor protein, forming the Myddosome complex, which initiates a signaling cascade leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines.[1][4][5] Dysregulation of IRAK4 activity has been implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling therapeutic target.[1][6][7]

IRAK4-IN-8, also known as VI-177, is a small molecule inhibitor of IRAK4.[8] It is utilized in research settings to investigate the biological roles of IRAK4 in diseases associated with inflammation and cancer.[8] This technical guide provides an in-depth overview of the core principles of IRAK4 inhibition, using data from well-characterized IRAK4 inhibitors to illustrate the methodologies and data presentation relevant to the evaluation of a selective inhibitor like this compound.

IRAK4 Signaling Pathway

The canonical IRAK4 signaling pathway is initiated by the binding of a ligand, such as a pathogen-associated molecular pattern (PAMP) or a cytokine, to its respective TLR or IL-1R. This leads to the recruitment of the MyD88 adaptor protein, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, initiating a downstream cascade that results in the activation of TAK1 and subsequently the IKK complex and MAP kinases. This ultimately leads to the activation of transcription factors like NF-κB and AP-1, and the production of inflammatory mediators.

Data Presentation: In Vitro Inhibitory Activity of Selective IRAK4 Inhibitors

While specific quantitative data for this compound is not publicly available, this section provides a template for how such data is typically presented, using IC50 values from other known selective IRAK4 inhibitors as examples. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an inhibitor.

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| Zimlovisertib (PF-06650833) | IRAK4 | Biochemical | 0.2 | [9][10] |

| IRAK4 | Cell-based (PBMC) | 2.4 | [9] | |

| Emavusertib (CA-4948) | IRAK4 | Biochemical | < 50 | [4] |

| BMS-986126 | IRAK4 | Biochemical | 5.3 | [4] |

| ND-2158 | IRAK4 | Biochemical (Ki) | 1.3 | [11][12] |

| ND-2110 | IRAK4 | Biochemical (Ki) | 7.5 | [11][12] |

| HS-243 | IRAK4 | Biochemical | 20 | [13] |

| IRAK1 | Biochemical | 24 | [13] | |

| TAK1 | Biochemical | 500 | [13] | |

| IRAK4-IN-4 | IRAK4 | Biochemical | 2.8 | [9][10] |

| cGAS | Biochemical | 2.1 | [9][10] | |

| DW18134 | IRAK4 | Biochemical | 11.2 | [14][15] |

Note: The data presented for the inhibitors above are for illustrative purposes to demonstrate typical data presentation for a selective IRAK4 inhibitor.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of a selective kinase inhibitor. Below are representative methodologies for key experiments.

Biochemical Kinase Activity Assay

This assay determines the direct inhibitory effect of a compound on the kinase activity of the purified IRAK4 enzyme.

Protocol Outline:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).

-

Dilute recombinant human IRAK4 kinase to the desired concentration in the reaction buffer.

-

Prepare a solution of a suitable substrate, such as myelin basic protein (MBP) or a specific peptide substrate.

-

Prepare a stock solution of ATP.

-

Serially dilute this compound in DMSO to create a range of concentrations.

-

-

Assay Procedure:

-

Add the diluted IRAK4 enzyme to the wells of a microplate.

-

Add the serially diluted this compound or DMSO (as a vehicle control) to the wells and incubate for a predefined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

-

Detection and Analysis:

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of phosphorylated substrate using a suitable method, such as:

-

ELISA: Using a phosphorylation-specific antibody.

-

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Using a europium-labeled anti-tag antibody and an Alexa Fluor® 647-labeled tracer.[16]

-

ADP-Glo™ Kinase Assay: Measuring the amount of ADP produced.

-

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Assay: Inhibition of Cytokine Production in Human PBMCs

This assay assesses the ability of the inhibitor to block IRAK4-mediated signaling in a more physiologically relevant context, such as primary human peripheral blood mononuclear cells (PBMCs).

Protocol Outline:

-

Cell Culture and Treatment:

-

Isolate human PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Plate the PBMCs in a suitable culture medium.

-

Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1 hour).

-

-

Stimulation:

-

Stimulate the cells with a TLR agonist, such as lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8, to activate the IRAK4 pathway.

-

Include an unstimulated control (cells treated with vehicle only).

-

-

Cytokine Measurement:

-

Incubate the cells for an appropriate period (e.g., 18-24 hours) to allow for cytokine production and secretion.

-

Collect the cell culture supernatant.

-

Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatant using an ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

In Vivo Pharmacodynamic and Efficacy Models

Animal models are used to evaluate the in vivo activity and potential therapeutic efficacy of an IRAK4 inhibitor.

Example Protocol: LPS-Induced Cytokine Production in Mice

-

Animal Dosing:

-

Administer this compound or vehicle control to mice via an appropriate route (e.g., oral gavage).

-

-

Inflammatory Challenge:

-

After a specified time post-dosing (e.g., 1 hour), challenge the mice with an intraperitoneal injection of LPS to induce a systemic inflammatory response.

-

-

Sample Collection and Analysis:

-

At a peak response time (e.g., 2 hours post-LPS challenge), collect blood samples.

-

Measure the plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

-

Evaluation:

-

Compare the cytokine levels in the this compound-treated group to the vehicle-treated group to determine the in vivo inhibitory effect.

-

Conclusion

This compound is a valuable research tool for elucidating the complex roles of IRAK4 in health and disease. While specific biochemical and cellular data for this compound are not widely published, the established methodologies for characterizing other selective IRAK4 inhibitors provide a clear framework for its evaluation. By employing robust biochemical and cellular assays, as well as relevant in vivo models, researchers can effectively utilize this compound to further our understanding of IRAK4-mediated signaling pathways and their therapeutic potential.

References

- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | IRAK | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. rupress.org [rupress.org]

- 12. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Myddosome Complex and the Pivotal Role of IRAK4

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This guide provides a detailed examination of the Myddosome signaling complex, a critical hub in innate immunity. It focuses on the dual functionality of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as both a structural scaffold and an active kinase. The document includes quantitative data on complex assembly, detailed experimental protocols, and visualizations of key pathways and workflows to support advanced research and therapeutic development.

Introduction to Myddosome Signaling

The innate immune system serves as the first line of defense against pathogens, relying on pattern recognition receptors (PRRs) like the Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs) to detect danger signals.[1][2] Upon activation, these receptors initiate a signaling cascade mediated by the Toll/Interleukin-1 Receptor (TIR) domain.[3][4][5] A key event in this process is the formation of a higher-order protein complex known as the Myddosome.[1][6] This supramolecular organizing center (SMOC) is composed of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88) and members of the IRAK family.[1][7] The assembly of the Myddosome is the critical step that translates receptor activation into downstream signaling, leading to the activation of transcription factors like NF-κB and AP-1 and the subsequent production of inflammatory cytokines.[8][9]

Central to the formation and function of the Myddosome is IRAK4. This serine/threonine kinase is the most upstream kinase in the pathway and possesses a unique dual role: it acts as an essential scaffold for the complex's assembly and, through its kinase activity, drives the full inflammatory response.[8][10] Understanding the intricacies of Myddosome assembly and the specific functions of IRAK4 is paramount for developing targeted therapeutics for a range of inflammatory and autoimmune diseases.[11][12]

The Myddosome: Structure and Assembly

The Myddosome is a helical, multi-protein signaling hub that forms upon the activation of most TLRs (excluding TLR3) and IL-1R family members.[1][6] Its core components are MyD88 and the kinases IRAK4 and IRAK1 or IRAK2.[2][13]

-

MyD88: This primary adaptor protein contains an N-terminal death domain (DD) and a C-terminal TIR domain.[7] Upon receptor activation, the TIR domain of MyD88 interacts with the receptor's TIR domain, initiating its oligomerization.[14][15]

-

IRAKs: The IRAK family consists of four members: IRAK1, IRAK2, IRAK-M (IRAK3), and IRAK4.[2][16] IRAK1 and IRAK4 are active kinases, while IRAK2 and IRAK-M are considered pseudokinases with limited or no catalytic activity.[12][16] All members possess an N-terminal death domain that facilitates their recruitment to the MyD88 scaffold.[2]

Myddosome assembly is a highly ordered and sequential process.[17] Following receptor activation, MyD88 is recruited and begins to form oligomers.[17][18] The formation of a stable MyD88 oligomer, typically consisting of more than four units, acts as a physical threshold that triggers the recruitment of IRAK4.[17][18] IRAK4 then recruits and phosphorylates IRAK1 or IRAK2, leading to the formation of the complete, active Myddosome complex.[13][17] The canonical stoichiometry of a mature Myddosome is thought to be a complex of 6 MyD88 molecules, 4 IRAK4 molecules, and 4 IRAK1/2 molecules.[13]

Myddosome Signaling Pathway

Caption: TLR/IL-1R signaling pathway leading to Myddosome formation and gene activation.

The Dual Role of IRAK4

Studies using selective kinase inhibitors and genetic knockouts have revealed that IRAK4 has two distinct and critical functions within the Myddosome.[1][8]

IRAK4 as a Structural Scaffold

The primary role of IRAK4 is to serve as a structural scaffold essential for the assembly of the Myddosome.[8] Its presence is absolutely required for the recruitment of IRAK1 and IRAK2 to the MyD88 oligomer.[8][10] Crucially, this scaffolding function is independent of its kinase activity.[8][10] Experiments have shown that cells expressing a kinase-dead version of IRAK4 can still form the Myddosome complex and activate the NF-κB and MAPK pathways to a degree, although cytokine production is ablated.[1][8] This highlights that the physical presence of IRAK4 is the key initiating factor for assembling the downstream signaling machinery. Interestingly, genetic knockout of IRAK4 has been shown to enhance the oligomerization of MyD88, suggesting IRAK4 also plays a role in controlling the size and growth of the MyD88 polymer.[17][18]

IRAK4 as a Master Kinase

While the scaffolding function of IRAK4 is sufficient for initial complex assembly, its kinase activity is indispensable for the full-fledged inflammatory response, particularly for the robust production of cytokines.[8][10] Upon recruitment to the Myddosome, IRAK4 undergoes intramolecular autophosphorylation on key residues within its activation loop, including Threonine 342, Threonine 345, and Serine 346, which is required for its activation.[19][20]

Once active, IRAK4 acts as the master kinase, phosphorylating IRAK1 and IRAK2.[21] This phosphorylation event leads to the full activation of IRAK1, which then dissociates from the complex along with TRAF6 to activate downstream pathways leading to NF-κB and MAPK activation.[8][22] Therefore, while basal NF-κB activation can occur in the absence of IRAK4's kinase function, the amplification of this signal and the resulting high-level expression of inflammatory genes are entirely dependent on its catalytic activity.[8]

Quantitative Data on Myddosome Dynamics and IRAK4 Activity

Quantitative analysis of Myddosome assembly and IRAK4 function provides critical insights into the regulation of the inflammatory response.

| Parameter | Agonist / Condition | Value | Reference |

| Myddosome Assembly Kinetics | |||

| Time to First Myddosome Formation | LPS (Lipopolysaccharide) | ~80 seconds | [13][23] |

| Sonicated Aβ 1-42 Fibrils | ~372 seconds | [13][23] | |

| Mean Myddosome Lifetime | LPS | ~170 seconds | [13][23] |

| Sonicated Aβ 1-42 Fibrils | ~220 seconds | [13][23] | |

| Component Recruitment Kinetics | |||

| IRAK4 Recruitment Time to MyD88 | IL-1β Stimulation | Peak at ~8 s (Avg: 14.4 ± 12.3 s) | [17] |

| IRAK4 Kinase Activity | |||

| Autophosphorylation Site Mutants (% of Wild-Type Activity) | Threonine 342 (T342A) | 57% reduction | [19] |

| Threonine 345 (T345A) | 66% reduction | [19] | |

| Serine 346 (S346A) | 50% reduction | [19] | |

| Table 1: Quantitative parameters related to Myddosome assembly and IRAK4 kinase function. |

| Parameter | Value | Reference |

| Myddosome Stoichiometry | ||

| MyD88 molecules per complex | 6 | [13] |

| IRAK4 molecules per complex | 4 | [13] |

| IRAK2 molecules per complex | 4 | [13] |

| Table 2: Stoichiometry of the crystallized Myddosome complex. |

Key Experimental Protocols

Investigating the Myddosome complex and IRAK4 function requires specialized biochemical and cell-based assays.

Co-Immunoprecipitation (Co-IP) to Verify Protein Interactions

Co-IP is a foundational technique used to demonstrate that proteins (e.g., MyD88, IRAK4, and IRAK1) are part of a stable complex within a cell.[24][25] The principle involves using an antibody to capture a specific protein ("bait"), thereby also pulling down any associated proteins ("prey").[26][27]

Detailed Methodology:

-

Cell Lysis: Culture cells (e.g., macrophages or HEK293T cells overexpressing tagged proteins) and stimulate with a TLR/IL-1R agonist (e.g., LPS or IL-1β) for a specified time. Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40, protease inhibitors, and phosphatase inhibitors) to preserve protein complexes.

-

Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Collect the pre-cleared lysate and incubate it with a primary antibody specific to the "bait" protein (e.g., anti-IRAK4 antibody) overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using antibodies against the suspected interacting "prey" proteins (e.g., anti-MyD88 and anti-IRAK1).

Co-Immunoprecipitation (Co-IP) Workflow

References

- 1. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 2. Interleukin-1 receptor associated kinase - Wikipedia [en.wikipedia.org]

- 3. TIR Protein Domain | Cell Signaling Technology [cellsignal.com]

- 4. Toll/interleukin-1 receptor (TIR) domain-mediated cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toll-interleukin receptor - Wikipedia [en.wikipedia.org]

- 6. research.monash.edu [research.monash.edu]

- 7. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. embopress.org [embopress.org]

- 10. Interleukin-1 receptor-associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 12. IL-1 Receptor-Associated Kinase Signaling and Its Role in Inflammation, Cancer Progression, and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The delayed kinetics of Myddosome formation explains why amyloid-beta aggregates trigger Toll-like receptor 4 less efficiently than lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural basis for the multiple interactions of the MyD88 TIR domain in TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Functional diversity and regulation of different interleukin-1 receptor-associated kinase (IRAK) family members - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rupress.org [rupress.org]

- 18. biorxiv.org [biorxiv.org]

- 19. Regulation of IRAK-4 kinase activity via autophosphorylation within its activation loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Interleukin 1/Toll-like Receptor-induced Autophosphorylation Activates Interleukin 1 Receptor-associated Kinase 4 and Controls Cytokine Induction in a Cell Type-specific Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 21. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. The delayed kinetics of Myddosome formation explains why amyloid-beta aggregates trigger Toll-like receptor 4 less efficiently than lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Co-immunoprecipitation of protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Co-immunoprecipitation | Protein interactions and their importance [ebi.ac.uk]

- 26. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]

- 27. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]

A Technical Guide to the Downstream Effects of IRAK4 Inhibition on NF-κB Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] It plays a pivotal role in initiating the innate immune response, primarily through the activation of the nuclear factor-kappa B (NF-κB) transcription factor.[1][4] Dysregulation of IRAK4 activity is implicated in a multitude of autoimmune diseases, inflammatory disorders, and cancers, making it a prime therapeutic target.[3][5][6] This technical guide provides an in-depth analysis of the downstream consequences of IRAK4 inhibition on the NF-κB signaling cascade. It explores the dual kinase and scaffolding functions of IRAK4, details the quantitative impact of its inhibition on key signaling nodes, provides comprehensive experimental protocols for studying this pathway, and visualizes the core molecular interactions and workflows.

The IRAK4-NF-κB Signaling Axis

Activation of TLRs or IL-1Rs by their respective ligands—pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs)—triggers the recruitment of the adaptor protein MyD88.[4][5] MyD88 then recruits IRAK4, leading to the formation of a higher-order signaling complex known as the Myddosome.[4][5][7] Within this complex, IRAK4 plays two distinct roles:

-

Kinase Activity: IRAK4 undergoes autophosphorylation and subsequently phosphorylates other downstream substrates, notably IRAK1 and IRAK2.[2][4][8] This phosphorylation cascade is essential for the recruitment and activation of TRAF6, an E3 ubiquitin ligase.[4]

-

Scaffolding Function: Independent of its kinase activity, the IRAK4 protein acts as a crucial scaffold, providing a platform for the assembly of the Myddosome complex and facilitating the necessary protein-protein interactions for signal propagation.[5][7][9]

Activated TRAF6, in turn, activates the TGF-β activated kinase 1 (TAK1) complex.[4][8] TAK1 is the key kinase that phosphorylates and activates the IκB kinase (IKK) complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit IKKγ (NEMO).[10] The activated IKK complex phosphorylates the inhibitor of NF-κB, IκBα, at specific serine residues.[11][12] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[12][13] The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer (typically p50/p65), allowing it to translocate into the nucleus, bind to κB sites on DNA, and initiate the transcription of a wide array of pro-inflammatory and survival genes.[4][10]

Visualizing the IRAK4 to NF-κB Signaling Pathway

The following diagram illustrates the canonical pathway from receptor activation to NF-κB nuclear translocation, highlighting the central role of IRAK4.

References

- 1. IRAK-4--a shared NF-kappaB activator in innate and acquired immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 4. IRAK4 - Wikipedia [en.wikipedia.org]

- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]

- 7. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 10. Phosphorylation and ubiquitination of the IκB kinase complex by two distinct signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]

The Function of IRAK4 in IL-1R Mediated Inflammation: A Technical Guide

Introduction

Interleukin-1 Receptor (IL-1R) signaling is a cornerstone of the innate immune system, initiating potent inflammatory responses crucial for host defense.[1] Dysregulation of this pathway, however, is implicated in a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[2][3] At the heart of the IL-1R signaling cascade lies the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a serine/threonine kinase that functions as the master regulator of this pathway.[2][4] IRAK4's unique position and dual functions as both a kinase and a scaffold protein make it an indispensable component for signal transduction and a highly attractive target for therapeutic intervention.[5][6] This technical guide provides an in-depth exploration of IRAK4's function in IL-1R mediated inflammation, detailing the signaling pathway, quantitative data, key experimental protocols, and its implications for drug development.

The IL-1R/IRAK4 Signaling Pathway

The activation of the IL-1R pathway is a tightly regulated, multi-step process that culminates in the production of pro-inflammatory cytokines and other mediators. The entire cascade is critically dependent on IRAK4.[2][4]

-

Ligand Binding and Receptor Complex Formation: The process begins when a pro-inflammatory cytokine, such as IL-1β, binds to the primary receptor, IL-1R1.[7] This binding event induces a conformational change that facilitates the recruitment of the co-receptor, IL-1R Accessory Protein (IL-1RAcP), to form a stable heterodimeric receptor complex on the cell surface.[7][8]

-

Myddosome Assembly: The intracellular Toll/IL-1 Receptor (TIR) domains of the activated receptor complex serve as a platform to recruit the primary adaptor protein, Myeloid differentiation primary response 88 (MyD88).[9][10] MyD88, through homotypic interactions between its death domain (DD), oligomerizes and recruits IRAK4 via its own death domain.[2][11][12] This initial complex of MyD88 and IRAK4 then recruits other IRAK family members, primarily IRAK1 or IRAK2, to form a higher-order signaling complex known as the Myddosome.[11][13][14] The formation of this helical structure is essential for signal amplification.[11]

-

IRAK4-Mediated Signal Transduction: Within the Myddosome, IRAK4, considered the "master IRAK," phosphorylates and activates IRAK1.[2][4][9] This phosphorylation event triggers IRAK1's autophosphorylation and its dissociation from the complex.[14][15]

-

Downstream Activation: The activated and ubiquitinated IRAK1 interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[2][16] This leads to the activation of downstream kinase cascades, including the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs) like p38 and JNK.[4][9]

-

Gene Expression: The activation of the IKK complex results in the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), releasing the transcription factor Nuclear Factor-κB (NF-κB).[16] NF-κB then translocates to the nucleus to drive the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules, thereby orchestrating the inflammatory response.[5][17]

Dual Functions of IRAK4: Scaffolding and Kinase Activity

IRAK4's role in the Myddosome is multifaceted, involving both structural and enzymatic functions. Both are essential for a robust inflammatory signal.

-

Scaffolding Function: The primary and indispensable role of IRAK4 is its scaffolding function. The interaction between the death domains of IRAK4 and MyD88 is the critical step that initiates the assembly of the Myddosome.[11][12] Loss of this interaction completely abrogates IL-1 signaling, demonstrating that the structural role of IRAK4 in bringing the signaling components together is more critical than its enzymatic activity.[6][11] This scaffolding function provides the platform for the subsequent recruitment and activation of IRAK1/2.[5]

-

Kinase Activity: While the scaffolding function is essential to initiate the signal, the kinase activity of IRAK4 is crucial for amplifying and sustaining it.[4][11] Upon Myddosome formation, IRAK4 molecules trans-autophosphorylate each other, which fully activates their kinase function.[14][18] Activated IRAK4 then phosphorylates IRAK1, leading to its hyperphosphorylation and subsequent activation of TRAF6.[19][20] Studies with kinase-inactive IRAK4 mutants or specific inhibitors show that while signaling is not completely abolished, it is significantly attenuated, leading to reduced cytokine production.[11][21] Therefore, IRAK4's kinase activity acts as a rheostat, controlling the magnitude and duration of the inflammatory response.[11]

Quantitative Analysis of IRAK4 Function

The development of small molecule inhibitors has been crucial for dissecting the role of IRAK4's kinase activity and for its validation as a therapeutic target. The potency of these inhibitors and their effects on downstream signaling can be quantified.

Table 1: Potency of Select IRAK4 Inhibitors

| Compound | Assay Type | IC50 (nM) | Reference |

|---|---|---|---|

| Staurosporine | Radiometric (33P-ATP) | 50 | [22] |

| Sorafenib | Radiometric (33P-ATP) | 10,000 | [22] |

| Sunitinib | Radiometric (33P-ATP) | 1,600 | [22] |

| PF-06650833 | In vitro kinase assay | Data not specified | [23] |

| Zabedosertib (BAY1834845) | In vitro kinase assay | Data not specified | [24] |

| BAY1830839 | In vitro kinase assay | Data not specified |[24] |

Table 2: Effects of IRAK4 Inhibition on Downstream Events

| Inhibitor | Model System | Downstream Event | Quantitative Effect | Reference |

|---|---|---|---|---|

| Selective IRAK4 Inhibitor | Human IRAK4-deficient cells | IL-1β induced IL-6/CXCL8 transcript | ~50% reduction compared to control | [11] |

| PF-06650833 | Human whole blood (LPS challenge) | IFN gene signature expression | Significant reduction | [23] |

| Zabedosertib (BAY1834845) | Healthy Volunteers (LPS challenge) | Serum TNF-α and IL-6 response | ≥80% suppression vs. placebo | [24] |

| BAY1830839 | Healthy Volunteers (LPS challenge) | Serum TNF-α and IL-6 response | ≥80% suppression vs. placebo |[24] |

Key Experimental Protocols

Investigating the IRAK4 signaling pathway requires specific biochemical and cell-based assays. Below are detailed methodologies for core experiments.

Protocol 1: Co-Immunoprecipitation (Co-IP) for IRAK4 Interaction Analysis

This protocol is designed to verify the interaction between IRAK4 and its binding partners, such as MyD88, within a cellular context.

1. Cell Culture and Lysis:

-

Culture cells (e.g., HEK293T) expressing tagged versions of the proteins of interest (e.g., FLAG-IRAK4 and HA-MyD88).

-

After 24-48 hours, wash cells with ice-cold PBS and harvest.[25]

-

Lyse cells in ice-cold Co-IP lysis buffer (e.g., 1% Triton X-100, 20 mM HEPES, 150 mM NaCl) supplemented with protease and phosphatase inhibitors.[11][25]

-

Incubate on ice for 30 minutes with periodic vortexing.[25]

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (lysate).[26]

2. Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.[26]

-

Transfer the pre-cleared lysate to a new tube and add the primary antibody against the "bait" protein (e.g., anti-FLAG antibody).

-

Incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[26]

3. Washing and Elution:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer (a less stringent version of the lysis buffer) to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

4. Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against both the "bait" (e.g., anti-FLAG) and the potential "prey" (e.g., anti-HA) proteins to confirm their co-immunoprecipitation.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

Protocol 2: In Vitro Kinase Assay for IRAK4 Activity

This assay measures the ability of IRAK4 to phosphorylate a substrate, providing a direct readout of its enzymatic activity.

1. Reagents and Setup:

-

Enzyme: Purified, recombinant active IRAK4 kinase.[15]

-

Substrate: A suitable substrate for IRAK4, such as Myelin Basic Protein (MBP) or a specific peptide substrate.[27]

-

ATP: Typically [γ-33P]ATP for radiometric detection or "cold" ATP for antibody-based detection.[22]

-

Kinase Buffer: A buffer optimized for IRAK4 activity (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM DTT).

-

Inhibitor (Optional): Small molecule inhibitor to be tested, dissolved in DMSO.

2. Kinase Reaction:

-

Set up reactions in a 96-well plate.[28] A typical reaction volume is 25-50 µL.[15]

-

To each well, add kinase buffer, substrate, and the IRAK4 enzyme. If testing an inhibitor, add it at this stage and pre-incubate with the enzyme for 15-30 minutes.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C or room temperature for a specified time (e.g., 30-60 minutes).[15][27]

3. Detection of Phosphorylation:

-

Method A: Radiometric Detection:

-

Stop the reaction by adding phosphoric acid.

-

Spot the reaction mixture onto a phosphocellulose filter paper.

-

Wash the paper extensively to remove unincorporated [γ-33P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter. The signal is directly proportional to kinase activity.

-

-

Method B: ADP-Glo™ Assay:

-

This method measures the amount of ADP produced during the kinase reaction.[28]

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Measure luminescence; the signal is proportional to IRAK4 activity.

-

-

Method C: Antibody-Based Detection (ELISA format):

-

Use a biotinylated peptide substrate and a plate coated with streptavidin.[15]

-

After the kinase reaction, wash the wells to remove non-bound components.

-

Add a phospho-specific antibody that recognizes the phosphorylated substrate.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance. The signal is proportional to kinase activity.

-

Protocol 3: Measurement of IL-1-Induced Cytokine Production

This protocol quantifies the downstream biological output of IL-1R/IRAK4 signaling.

1. Cell Stimulation:

-

Plate cells (e.g., peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines like THP-1) in a 96-well plate.

-

Stimulate the cells with a range of concentrations of IL-1β for a set period (e.g., 6-24 hours).[29] If testing an inhibitor, pre-incubate the cells with the compound for 1-2 hours before adding IL-1β.

2. Sample Collection:

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatant, which contains the secreted cytokines.[30]

3. Cytokine Quantification (ELISA):

-

Coating: Coat a high-binding 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) in coating buffer. Incubate overnight at 4°C.[31]

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours.

-

Sample Incubation: Wash the plate and add the collected cell supernatants and a standard curve of known cytokine concentrations. Incubate for 2 hours at room temperature.[31]

-

Detection: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1-2 hours.

-

Signal Generation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.

-

Readout: Wash the plate and add a TMB substrate. Stop the reaction with stop solution (e.g., 1M H₂SO₄) and read the absorbance at 450 nm.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve. Multiplex assays (e.g., Luminex, Meso Scale Discovery) can be used to measure multiple cytokines simultaneously from a small sample volume.[30]

Therapeutic Implications and Drug Development

The central role of IRAK4 in mediating signals from both IL-1R and most Toll-like receptors (TLRs) makes it a prime therapeutic target for a host of diseases driven by innate immune activation.[2][4]

-

Autoimmune and Inflammatory Diseases: By blocking IRAK4, it is possible to dampen the excessive production of inflammatory cytokines that drive diseases like rheumatoid arthritis, systemic lupus erythematosus (SLE), and inflammatory bowel disease.[3][32] Several IRAK4 inhibitors have entered clinical trials for these indications, showing promise in reducing markers of inflammation.[23][32]

-

Oncology: Aberrant activation of the IRAK4 pathway has been identified as a driver of survival and proliferation in various cancers, particularly hematologic malignancies like acute myeloid leukemia (AML) and certain B-cell lymphomas.[17][33] In these contexts, IRAK4 inhibition can have direct anti-tumor effects and may synergize with other targeted therapies.[17][33]

-

Inhibitors vs. Degraders: While small molecule inhibitors that target the kinase activity of IRAK4 have proven effective, they do not disrupt its crucial scaffolding function.[6] An emerging therapeutic strategy is the development of proteolysis-targeting chimeras (PROTACs), or "degraders." These molecules are designed to induce the complete degradation of the IRAK4 protein, thereby eliminating both its kinase and scaffolding functions. This dual action has the potential for greater efficacy in treating IRAK4-dependent diseases.[5][6]

Conclusion

IRAK4 stands as a critical node in the IL-1R signaling pathway, integrating signals from the cell surface to the nucleus to mount an inflammatory response. Its dual roles as a structural scaffold for the Myddosome and as the apical kinase in the signaling cascade underscore its importance. A deep understanding of its function, facilitated by the quantitative and methodological approaches outlined in this guide, continues to fuel the development of novel therapeutics aimed at precisely controlling inflammation and treating a spectrum of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. IRAK4 - Wikipedia [en.wikipedia.org]

- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degraders for Treating Inflammatory Diseases: Advances and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overview of the IL-1 family in innate inflammation and acquired immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IL-1 Receptor Dynamics in Immune Cells: Orchestrating Immune Precision and Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interleukin-1 receptor associated kinase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. biorxiv.org [biorxiv.org]

- 14. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HTScan® IRAK4 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 16. Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]

- 18. biorxiv.org [biorxiv.org]

- 19. biorxiv.org [biorxiv.org]

- 20. pnas.org [pnas.org]

- 21. IRAK4 in TLR/IL-1R signaling: possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. reactionbiology.com [reactionbiology.com]

- 23. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]

- 24. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Principle and Protocol of Co-Immunoprecipitation - Creative BioMart [creativebiomart.net]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. bellbrooklabs.com [bellbrooklabs.com]

- 28. bpsbioscience.com [bpsbioscience.com]

- 29. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 30. criver.com [criver.com]

- 31. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]

The Impact of IRAK4 Inhibition on Cytokine Production and Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] These pathways are fundamental to the innate immune system's response to pathogens and cellular stress. Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the impact of IRAK4 inhibition, with a focus on the well-characterized inhibitor IRAK4-IN-8 and other potent selective inhibitors, on the production and release of key inflammatory cytokines.

IRAK4 Signaling Pathways

IRAK4 is a key player in the MyD88-dependent signaling cascade. Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4.[3][4] Activated IRAK4 then phosphorylates and activates IRAK1 and IRAK2, leading to the recruitment of TRAF6, an E3 ubiquitin ligase. This initiates a downstream signaling cascade involving the activation of TAK1 and subsequently the IKK complex, culminating in the activation of transcription factors such as NF-κB and IRF5.[4][5] These transcription factors drive the expression of a wide array of pro-inflammatory cytokines and chemokines.

References

- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IRAK4 in TLR/IL-1R signaling: possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 4. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IRAK4 kinase activity controls Toll-like receptor-induced inflammation through the transcription factor IRF5 in primary human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: IRAK4 as a Master Regulator in Innate Immunity

An In-depth Technical Guide on the Core Principles of Targeting IRAK4 in Autoimmune Diseases

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that functions as a critical upstream mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] These receptors are fundamental components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and endogenous danger signals to initiate inflammatory responses.[3] IRAK4 is considered the "master IRAK" as it functions upstream of other IRAK family members and is essential for signal transduction.[3] In numerous autoimmune diseases, including rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), dysregulated activation of these pathways leads to chronic inflammation and tissue damage.[4][5][6] Consequently, IRAK4 has emerged as a prime therapeutic target to suppress these aberrant inflammatory responses.[2][3][4]

The IRAK4 Signaling Cascade

Upon ligand binding, TLRs (with the exception of TLR3) and IL-1Rs recruit the adaptor protein MyD88.[7][8] MyD88 then recruits IRAK4 via interactions between their respective death domains, leading to the formation of a higher-order signaling complex known as the Myddosome.[8][9] Within this complex, IRAK4 becomes activated and phosphorylates IRAK1 or IRAK2.[3][8] This phosphorylation event initiates a downstream cascade involving the recruitment of TRAF6, an E3 ubiquitin ligase, which in turn activates TAK1.[1][3] TAK1 activation bifurcates the signal to two major pathways: the NF-κB pathway and the mitogen-activated protein kinase (MAPK) pathway, both of which culminate in the transcription of numerous pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β.[1][3] The kinase activity of IRAK4 is critical for these TLR-mediated immune responses.[7][10][11]

Caption: The IRAK4-mediated signaling pathway downstream of TLRs and IL-1Rs.

Rationale for IRAK4 Inhibition in Autoimmune Disease

Targeting IRAK4 offers a strategic advantage over therapies that block single downstream cytokines. By inhibiting a key upstream node, IRAK4 inhibitors can simultaneously suppress the production of multiple inflammatory mediators driven by various TLRs and IL-1Rs.[12] This provides a broader and potentially more effective approach to dampening the complex inflammatory milieu characteristic of autoimmune diseases.[12] Furthermore, individuals with a natural deficiency in IRAK4 do not typically suffer from an increased risk of most infections in adulthood, suggesting that its inhibition may have a favorable safety profile compared to other immunosuppressive agents.[12] Small molecule inhibitors of IRAK4 are orally bioavailable, offering a significant advantage in patient administration over injectable biologics.[12][13]

Quantitative Data of Representative IRAK4 Inhibitors

Several small molecule IRAK4 inhibitors have been developed and evaluated in preclinical and clinical settings. Their potency is typically characterized by biochemical and cell-based assays.

| Compound | Target(s) | Biochemical IC50 (Kinase Assay) | Cellular IC50 (Cell-Based Assay) | Therapeutic Area |

| BMS-986126 | IRAK4 | 5.3 nM | Not specified | Lupus |

| PF-06650833 (Zimlovisertib) | IRAK4 | - | - | RA, Hidradenitis Suppurativa |

| KT-474 (SAR444656) | IRAK4 (Degrader) | DC50 = 0.88 nM | Inhibits LPS/R848-driven IL-6 production | Immuno-inflammatory diseases |

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. Data compiled from available public sources.[14][15][16]

Key Experimental Protocols

Evaluating the efficacy of IRAK4 inhibitors requires a suite of specialized biochemical, cellular, and in vivo assays.

Biochemical Kinase Activity Assay

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified IRAK4.

Detailed Methodology:

-

Assay Principle: The assay quantifies the amount of ATP converted to ADP during the kinase-mediated phosphorylation of a substrate. A common method is the ADP-Glo™ Kinase Assay.[17]

-

Reagents & Setup:

-

Kinase: Recombinant human IRAK4 enzyme (e.g., 7 ng/reaction).[17]

-

Substrate: A suitable substrate such as Myelin Basic Protein (MBP).[18][19]

-

ATP: Supplied as a phosphate donor (e.g., 25 µM).[17]

-

Buffer: Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[17]

-

Test Compound: Serial dilutions of the inhibitor in DMSO.

-

-

Procedure:

-

Dispense test compounds and controls into a 96-well or 384-well plate.

-

Add the IRAK4 enzyme to all wells except the negative control.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.[17]

-

Incubate the plate at 30°C or room temperature for a defined period (e.g., 45-60 minutes).[17][18]

-

-

Detection:

-

Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for an IRAK4 biochemical kinase assay using ADP-Glo™.

Cellular Target Engagement & Functional Assay

Objective: To confirm that the inhibitor can access and modulate IRAK4 activity within a cellular environment and inhibit downstream inflammatory responses.

Detailed Methodology:

-

Assay Principle: This involves stimulating immune cells with a TLR ligand and measuring the inhibition of a downstream event, such as IRAK1 phosphorylation (proximal target engagement) or cytokine production (functional outcome).[20]

-

Cell Models: Human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines like THP-1 are commonly used.[16][20][21]

-

Procedure:

-

Culture cells and pre-incubate with serial dilutions of the test compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with a TLR agonist, such as Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8.[21][22]

-

Incubate for a period appropriate for the desired readout (e.g., 15-30 minutes for phosphorylation events, 4-24 hours for cytokine production).

-

-

Readouts & Detection:

-

Target Engagement (pIRAK1): Lyse the cells and measure phosphorylated IRAK1 levels using an electrochemiluminescence (ECL)-based assay or Western blot.[20]

-

Functional Outcome (Cytokines): Collect the cell culture supernatant and measure the concentration of cytokines like IL-6 or TNF-α using ELISA or multiplex bead assays.[22]

-

-

Data Analysis: Determine the IC50 value by plotting the inhibition of the readout against the compound concentration.

In Vivo Preclinical Efficacy Models

Objective: To evaluate the therapeutic potential of an IRAK4 inhibitor in an animal model that mimics a human autoimmune disease.

Detailed Methodology:

-

Model Selection:

-

Study Design:

-

Animals are randomized into vehicle control and treatment groups.

-

The IRAK4 inhibitor is administered orally at various doses, often daily, beginning before or at the onset of clinical symptoms.

-

-

Efficacy Endpoints:

-

RA (CIA Model): Clinical signs such as paw swelling, erythema, and joint stiffness are scored regularly. Histopathological analysis of the joints is performed at the end of the study to assess inflammation, cartilage damage, and bone erosion.[24]

-

Lupus (MRL/lpr Model): Disease progression is monitored by measuring proteinuria, anti-dsDNA autoantibody titers, and kidney histopathology (glomerulonephritis). Survival rates are also a key endpoint.[14][25]

-

-

Pharmacodynamic Readouts: Blood or tissue samples can be collected to measure levels of inflammatory cytokines or the expression of interferon-responsive genes to confirm in vivo target engagement.[21][23]

-

Data Analysis: Statistical comparison of the efficacy endpoints between treated and vehicle groups is performed to determine therapeutic benefit.

Conclusion and Future Outlook

Targeting the kinase activity of IRAK4 is a robust therapeutic strategy for a host of autoimmune and inflammatory diseases.[2][5] The central role of IRAK4 in transducing signals from multiple TLRs and IL-1Rs makes it an attractive upstream intervention point to achieve broad anti-inflammatory effects.[12] Preclinical studies have consistently demonstrated the efficacy of IRAK4 inhibitors in relevant animal models of RA and lupus.[14][21] Several inhibitors have advanced into clinical trials, showing promise for managing these complex conditions.[4][13] Newer modalities, such as IRAK4 protein degraders, are also emerging, which may offer additional benefits by eliminating both the kinase and scaffolding functions of the protein.[16] The continued development and clinical evaluation of IRAK4-targeted therapies hold the potential to deliver novel, effective, and orally available treatments for patients suffering from autoimmune diseases.

References

- 1. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRAK4 - Wikipedia [en.wikipedia.org]

- 4. Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 9. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A critical role for IRAK4 kinase activity in Toll-like receptor-mediated innate immunity [pubmed.ncbi.nlm.nih.gov]

- 11. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor-mediated immune responses but not in TCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New Treatment Option for Inflammatory Diseases - IRAK4 inhibitors [synapse.patsnap.com]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

- 17. promega.com [promega.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. bellbrooklabs.com [bellbrooklabs.com]

- 20. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]

- 22. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. IRAK4 inhibition: a promising strategy for treating RA joint inflammation and bone erosion - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Clinical, Oral Small Molecule IRAK4 Inhibitor, GS-5718, Improves Survival and Reduces Disease Pathologies by Modulating Multiple Inflammatory Endpoints in the Murine NZB/W Model of Spontaneous Lupus - ACR Meeting Abstracts [acrabstracts.org]

Methodological & Application

Irak4-IN-8 solubility and preparation in DMSO for cell culture

For Researchers, Scientists, and Drug Development Professionals